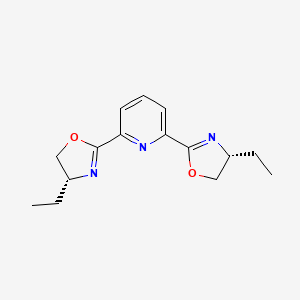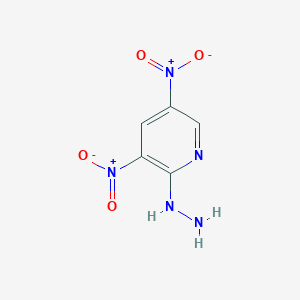
2-(Methylamino)-2-phenylacetonitrile
Overview
Description
2-(Methylamino)-2-phenylacetonitrile, commonly known as MAPA, is a chemical compound that belongs to the class of nitriles. It is a widely used reagent in organic synthesis due to its unique properties. MAPA is a colorless liquid at room temperature and is soluble in most organic solvents. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
MAPA acts as a nucleophile in organic synthesis, attacking electrophilic carbonyl groups in various reactions. It is also used as a protecting group for carbonyl compounds, which prevents unwanted reactions during synthesis. MAPA is a strong base and can be used in the deprotonation of various acidic compounds.
Biochemical and Physiological Effects:
MAPA has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have some toxic effects on the liver and kidneys in animal studies. MAPA is also a potential carcinogen and mutagen. Therefore, it is important to handle MAPA with caution and follow proper safety protocols.
Advantages and Limitations for Lab Experiments
The advantages of using MAPA in lab experiments include its versatility in organic synthesis, its ability to act as a nucleophile and a protecting group, and its relatively low cost. However, MAPA has some limitations, including its potential toxicity and the need for proper handling and disposal. Additionally, MAPA is not suitable for some reactions, and alternative reagents may be required.
Future Directions
There are several future directions for research on MAPA. One area of interest is the development of new synthetic routes for MAPA that are more efficient and environmentally friendly. Another area of interest is the study of the biochemical and physiological effects of MAPA, particularly its potential carcinogenic and mutagenic properties. Additionally, there is a need for research on the use of MAPA in the synthesis of new pharmaceuticals and materials.
Scientific Research Applications
MAPA has been extensively used in scientific research, particularly in the field of organic synthesis. It is a versatile reagent that can be used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science. MAPA has been used in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used in the synthesis of insecticides and herbicides.
properties
IUPAC Name |
2-(methylamino)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCQXQGNNZDYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B3321265.png)
![2-azabicyclo[3.1.0]hexane-1-carboxylic Acid](/img/structure/B3321268.png)
![(2R,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3321273.png)



![tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate](/img/structure/B3321310.png)

